Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes aromatic rings, an ester group, and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method is the condensation reaction between 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid (PTSA) or sodium ethoxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and more efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate exerts its effects involves interactions with various molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Alteration of signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate can be compared with other similar compounds such as:
This compound: Similar structure but with different substituents on the aromatic rings.
Cyclohexanone derivatives: Compounds with similar cyclohexane core structures but different functional groups.
Phenyl esters: Compounds with ester groups attached to phenyl rings, used in various chemical applications.
Properties
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-4-28-23(25)22-19(15-8-6-5-7-9-15)12-16(13-20(22)24)18-11-10-17(26-2)14-21(18)27-3/h5-11,13-14,19,22H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGQGZVPLMINLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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